molecular formula C10H13NO2 B12859007 4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide

4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide

Cat. No.: B12859007
M. Wt: 179.22 g/mol
InChI Key: SAPXNCRTTAKWPI-UHFFFAOYSA-N
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Description

4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide is an organic compound with the molecular formula C({10})H({13})NO(_{2}) It belongs to the class of tetrahydroquinolines, which are partially saturated derivatives of quinoline This compound is characterized by the presence of a methoxy group at the 4-position and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Hydrogenation: Using large-scale hydrogenation reactors with Pd/C catalysts.

    Continuous Oxidation: Employing continuous flow reactors for the oxidation step to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinoline derivatives.

    Reduction: Reduction of the N-oxide group can revert it to the parent tetrahydroquinoline.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.

    Reduction: Hydrogen gas in the presence of a catalyst like Pd/C.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: 4-Methoxy-5,6,7,8-tetrahydroquinoline.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the methoxy group can affect the compound’s binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyquinoline: Lacks the tetrahydro and N-oxide features.

    5,6,7,8-Tetrahydroquinoline: Lacks the methoxy and N-oxide groups.

    4-Methyl-5,6,7,8-tetrahydroquinoline: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide is unique due to the combination of its methoxy and N-oxide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-methoxy-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium

InChI

InChI=1S/C10H13NO2/c1-13-10-6-7-11(12)9-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3

InChI Key

SAPXNCRTTAKWPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCCC2=[N+](C=C1)[O-]

Origin of Product

United States

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